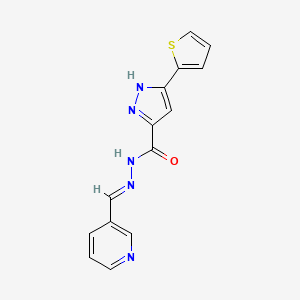

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a thiophene ring at position 3 of the pyrazole core and a pyridin-3-ylmethylene hydrazide moiety. The compound’s structure combines electron-rich heterocycles (thiophene and pyridine) with a hydrazide linker, which may enhance its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula |

C14H11N5OS |

|---|---|

Molecular Weight |

297.34 g/mol |

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |

InChI Key |

QGWCSQFMINUPNT-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and thiophene rings.

Reduction: Reduced forms of the pyrazole and carbohydrazide moieties.

Substitution: Substituted derivatives with various functional groups attached to the pyridine or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Studies suggest that it may interact with biological macromolecules, leading to inhibition of cell proliferation in cancerous cells and antimicrobial activity against various pathogens. For instance, research indicates that derivatives of pyrazole-thiophene compounds exhibit significant cytotoxic effects against cancer cell lines .

Organic Synthesis

In organic chemistry, (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including condensation and cyclization, to create novel derivatives with enhanced properties. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science

The compound's unique electronic properties allow for exploration in the development of new materials with specific optical and electronic characteristics. Its application in creating organic semiconductors or sensors is under investigation due to its ability to form conductive films when processed appropriately .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties can be contextualized by comparing it to structurally related carbohydrazides:

Key Findings from Comparisons

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : Halogenated analogs (e.g., 2,4-dichlorophenyl in ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration .

- Bulkier Substituents : Compounds with tert-butyl or benzyl groups (e.g., ) show improved anticancer activity, possibly due to enhanced hydrophobic interactions with cellular targets .

Positional Isomerism :

- Pyridin-3-yl vs. pyridin-4-yl substituents (e.g., vs. ) may influence binding orientation in enzyme active sites. For example, pyridin-3-yl derivatives could better mimic natural cofactors in kinase inhibition .

Synthetic Accessibility :

- Yields for similar compounds range from 65% to 72% (e.g., ), indicating moderate efficiency in hydrazide coupling reactions. Purity levels (98–99% via UPLC-MS) suggest robust purification protocols .

Spectroscopic and Computational Validation :

- Structural confirmation of analogs relies on NMR, HRMS, and X-ray diffraction (e.g., ). DFT calculations (B3LYP) are used to predict electronic properties and stability .

Biological Activity

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C14H11N5OS, with a molecular weight of 297.34 g/mol. Its structure features a combination of pyridine, thiophene, and pyrazole moieties, which contribute to its unique biological activities. The synthesis typically involves a condensation reaction between pyridine-3-carbaldehyde and 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential to inhibit specific enzymes involved in disease pathways. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, thereby modulating their activity.

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Methicillin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

3. Anti-inflammatory Activity

The compound has shown anti-inflammatory effects comparable to standard anti-inflammatory drugs. In vivo studies using carrageenan-induced edema models revealed that it significantly reduced inflammation, suggesting its utility in treating inflammatory conditions .

4. Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). The MTT assay results indicated that it exhibited potent antiproliferative activity, outperforming some established chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HepG2 | 10 | 5-Fluorouracil |

| BGC823 | 12 | Doxorubicin |

| BT474 | 15 | Paclitaxel |

The mechanism underlying the biological activity of this compound involves interaction with various molecular targets within cells. Its ability to inhibit enzyme activity and modulate receptor signaling pathways is crucial for its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with the compound led to cell cycle arrest in the S phase in HepG2 cells, indicating a mechanism for its anticancer effects .

- Antimicrobial Efficacy : Another study showed that derivatives of this compound displayed enhanced antimicrobial activity against resistant bacterial strains, suggesting modifications could lead to more potent agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.